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Compound of Interest

Compound Name: Isopropyl 5,6-diaminonicotinate

Cat. No.: B3265288

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5,6-diaminonicotinate is a pyridine derivative of significant interest in medicinal
chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two amino
groups and an isopropy! ester, offers a versatile scaffold for the synthesis of a wide range of
heterocyclic compounds with potential biological activity. The ortho-diamine functionality is a
key precursor for the formation of fused heterocyclic systems, such as pteridines and
imidazopyridines, which are known to exhibit diverse pharmacological properties. This technical
guide provides a detailed overview of the known chemical properties, a proposed synthesis
protocol, and the expected spectral characteristics of Isopropyl 5,6-diaminonicotinate.

Chemical and Physical Properties

While experimentally determined values for some properties of Isopropyl 5,6-
diaminonicotinate are not readily available in the literature, a combination of data from
chemical suppliers and computational predictions allows for the compilation of its key chemical
and physical characteristics.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3265288?utm_src=pdf-interest
https://www.benchchem.com/product/b3265288?utm_src=pdf-body
https://www.benchchem.com/product/b3265288?utm_src=pdf-body
https://www.benchchem.com/product/b3265288?utm_src=pdf-body
https://www.benchchem.com/product/b3265288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3265288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
propan-2-yl 5,6-
IUPAC Name o o PubChem[1]
diaminopyridine-3-carboxylate
CAS Number 403668-98-4 Benchchem|2]
Molecular Formula CoH13N302 PubChem[1]
Molecular Weight 195.22 g/mol PubChem[1]
Appearance Light yellow powder (predicted) -
Boiling Point 406.5 £ 40.0 °C (Predicted) ChemicalBook][3]
Density 1.231 + 0.06 g/cm3 (Predicted) = ChemicalBook[3]
pKa 4.84 + 0.49 (Predicted) ChemicalBook[3]
LogP 0.5 (Computed by XLogP?3) PubChem[1]
Expected to be soluble in
- organic solvents like ethanol
Solubility -
and ethyl acetate; poorly
soluble in water.
InChl=1S/C9H13N302/c1-
5(2)14-9(13)6-3-7(10)8(11)12-
InChl @) (13) (10)8(11) PubChem[1]
4-6/h3-5H,10H2,1-2H3,
(H2,11,12)
WKEHGYIFAAPFBP-
InChiKey PubChem[1]
UHFFFAOYSA-N
CC(C)OC(=0)C1=CN=C(C(=C
SMILES -
1N)N
Synthesis

The primary route for the synthesis of Isopropyl 5,6-diaminonicotinate is the esterification of

5,6-diaminonicotinic acid with isopropanol. While a specific detailed protocol for the isopropyl

ester is not available, the synthesis of the analogous methyl ester, methyl 5,6-
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diaminonicotinate, has been described and can be adapted. The synthesis of the precursor,
5,6-diaminonicotinic acid, has been achieved through methods such as the electrochemical
reduction of halogenated pyridine derivatives.[4]

Experimental Protocol: Proposed Synthesis of Isopropyl
5,6-diaminonicotinate

This protocol is adapted from the known synthesis of methyl 5,6-diaminonicotinate.[5]

Materials:

5,6-diaminonicotinic acid

 |sopropanol (anhydrous)

 Sulfuric acid (concentrated) or Thionyl chloride

¢ Sodium bicarbonate (saturated aqueous solution)

e Brine (saturated agueous sodium chloride solution)

e Anhydrous sodium sulfate or magnesium sulfate

« Organic solvent for extraction (e.g., ethyl acetate)

o Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)
Procedure:

« Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 5,6-diaminonicotinic acid in anhydrous isopropanol.

o Carefully add a catalytic amount of concentrated sulfuric acid (or alternatively, use a milder
method like thionyl chloride in isopropanol at low temperature).

» Heat the reaction mixture to reflux and maintain for several hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).
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o Work-up: After the reaction is complete, cool the mixture to room temperature.

« If an acidic catalyst was used, neutralize the reaction mixture by the slow addition of a
saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

e Remove the isopropanol under reduced pressure.
 Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

o Separate the organic layer, and wash it sequentially with saturated aqueous sodium
bicarbonate solution and brine.

e Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

 Purification: Filter off the drying agent and concentrate the organic solution under reduced
pressure to obtain the crude product.

» Purify the crude Isopropyl 5,6-diaminonicotinate by recrystallization from a suitable solvent
system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the product as a
solid.

Synthesis Workflow

Isopropanol
Crude Isopropyl Neutralization & - PP
— .
5,6-diaminonicotinate S Recrystallization Isopropyl 5,6-diaminonicotinate

5,6-diaminonicotinic acid
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Proposed synthesis workflow for Isopropyl 5,6-diaminonicotinate.

Spectral Data (Predicted)
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No experimentally determined spectra for Isopropyl 5,6-diaminonicotinate are publicly

available. However, based on the known spectral data of similar compounds, the following

characteristics can be predicted.

'H NMR (Proton Nuclear Magnetic Resonance)

The *H NMR spectrum is expected to show signals corresponding to the aromatic protons on

the pyridine ring, the protons of the amino groups, and the protons of the isopropyl group.

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
Aromatic proton (e.g.,
~7.5-8.0 dors 1H
H-2 or H-4)
Aromatic proton (e.g.,
~6.5-7.0 dors 1H
H-4 or H-2)
-NHz protons
~5.0-6.0 brs 4H (exchangeable with
D20)
~4.,9-5.2 septet 1H -CH(CH3)2
~1.3-1.4 d 6H -CH(CHs3)2

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The 13C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (6, ppm)

Assignment

~165-170 C=0 (ester carbonyl)

~140-155 Aromatic carbons attached to nitrogen
~110-135 Other aromatic carbons

~65-70 -CH(CHs)2

~20-25 -CH(CHs)2
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IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

Wavenumber (cm—?) Intensity Assignment

N-H stretching (asymmetric

3450-3250 Strong, Broad and symmetric) of amino

groups
3100-3000 Medium C-H stretching (aromatic)
2980-2850 Medium C-H stretching (aliphatic)
~1710 Strong C=0 stretching (ester)
~1620 Medium N-H bending

) C=C and C=N stretching

1600-1450 Medium o

(aromatic ring)
~1250 Strong C-O stretching (ester)

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight
of the compound.

mlz Interpretation

195.10 [M]* (Molecular ion)

Loss of the isopropoxy group, loss of the
Expected fragments isopropyl group, and other fragmentations of the

pyridine ring.

Reactivity and Potential Applications in Drug
Development
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The chemical reactivity of Isopropyl 5,6-diaminonicotinate is largely dictated by the interplay
of its functional groups. The two amino groups at positions 5 and 6 are strong activating
groups, increasing the electron density of the pyridine ring and making it more susceptible to
electrophilic attack.[2] Conversely, the isopropyl carboxylate group at position 3 is an electron-
withdrawing group, which deactivates the ring towards electrophiles but can facilitate
nucleophilic substitution.[2]

The ortho-diamine functionality is particularly valuable for the synthesis of fused heterocyclic
systems. For instance, condensation with dicarbonyl compounds can lead to the formation of
pteridine derivatives, a class of compounds with diverse biological activities.[2] Similarly,
reactions with other appropriate reagents can yield imidazopyridines.

While no specific signaling pathways involving Isopropyl 5,6-diaminonicotinate have been
reported in the available literature, its structural motifs are present in molecules with known
biological activities. For example, diaminopyridine derivatives have been explored as potential
tracers for neuropeptide Y Y1 receptors. The core structure serves as a versatile starting point
for the synthesis of compound libraries for screening against various biological targets.

Chemical Reactivity and Derivatization

Isopropyl 5,6-diaminonicotinate

Electrophilic Attack
(on Pyridine Ring)

Condensation with
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Fused Heterocycles
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Reactivity and derivatization pathways of the core molecule.
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Conclusion

Isopropyl 5,6-diaminonicotinate is a valuable building block for synthetic and medicinal
chemists. While comprehensive experimental data for this specific molecule is limited in the
public domain, this guide provides a thorough overview of its known and predicted properties, a
detailed potential synthetic route, and expected analytical characteristics. The versatile
reactivity of this compound, particularly the ortho-diamine functionality, makes it a promising
starting material for the discovery of novel therapeutic agents. Further research into the
synthesis, characterization, and biological evaluation of Isopropyl 5,6-diaminonicotinate and
its derivatives is warranted to fully explore its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Isopropyl 5,6-diaminonicotinate | C9H13N302 | CID 9855728 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Isopropyl 5,6-diaminonicotinate | 403668-98-4 | Benchchem [benchchem.com]

e 3.403668-98-4 CAS MSDS (5,6-diamino-nicotinic acid isopropy! ester) Melting Point Boiling
Point Density CAS Chemical Properties [chemicalbook.com]

e 4. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]
e 5. prepchem.com [prepchem.com]

 To cite this document: BenchChem. [Isopropyl 5,6-diaminonicotinate: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3265288#isopropyl-5-6-diaminonicotinate-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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